Enhanced Enzymatic Inhibition Potency: Iodo-Substituted 1,2,4-Triazoles Outperform Fluoro, Bromo, and Unsubstituted Congeners Against Tyrosinase
In the 1,2,4-triazole-3-ylthio-N-phenyl acetamide series, the para-iodo analogue (compound 9d) exhibited the most potent mushroom tyrosinase inhibition with an IC₅₀ of 0.0605 ± 0.0096 µM, representing an ~8.97-fold improvement over the unsubstituted parent (compound 9a, IC₅₀ = 0.5425 ± 0.0715 µM), ~2.79-fold over the para-fluoro analogue (compound 9b, IC₅₀ = 0.1691 ± 0.0086 µM), and ~2.54-fold over the para-bromo analogue (compound 9c, IC₅₀ = 0.1537 ± 0.0024 µM) [1]. The data trend—I > Br > F > H—correlates with increasing halogen size and polarizability, consistent with enhanced van der Waals contacts and halogen bonding contributions in the iodo derivative.
| Evidence Dimension | Mushroom tyrosinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.0605 ± 0.0096 µM (para-iodo analogue, compound 9d) |
| Comparator Or Baseline | Compound 9a (unsubstituted): IC₅₀ = 0.5425 ± 0.0715 µM; Compound 9b (para-F): IC₅₀ = 0.1691 ± 0.0086 µM; Compound 9c (para-Br): IC₅₀ = 0.1537 ± 0.0024 µM |
| Quantified Difference | ~9-fold vs. unsubstituted; ~2.8-fold vs. F; ~2.5-fold vs. Br |
| Conditions | In vitro mushroom tyrosinase inhibition assay; values expressed as mean ± SEM; 1,2,4-triazol-3-ylthio-N-phenyl acetamide scaffold with para-position halogen variation (Vanjare et al., 2020, Molecular Diversity) |
Why This Matters
For users screening 1,2,4-triazole libraries against enzymatic targets, the iodo-substituted compound provides a ~2.5–9× potency advantage over fluoro, bromo, and unsubstituted analogues, making it the preferred starting point for hit-to-lead optimization in tyrosinase-related programs.
- [1] Vanjare, B. D., Mahajan, P. G., Dige, N. C., Raza, H., Hassan, M., Han, Y., Kim, S. J., Seo, S. Y., & Lee, K. H. (2020). Novel 1,2,4-triazole analogues as mushroom tyrosinase inhibitors: synthesis, kinetic mechanism, cytotoxicity and computational studies. Molecular Diversity, 1-18. View Source
